1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3OS2/c15-7-1-3-8(4-2-7)18-13(21)20-14-19-10(6-22-14)9-5-11(16)23-12(9)17/h1-6H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYKFOYWJOVAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The compound's structure features a urea linkage that is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 303.18 g/mol. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar diaryl urea derivatives. For instance, in a study evaluating various compounds against cancer cell lines A549 (lung cancer) and HCT116 (colon cancer), derivatives exhibited significant antiproliferative effects. The compound 7u , closely related to our target compound, demonstrated an IC50 value of 2.39 ± 0.10 µM against A549 cells, comparable to the standard drug sorafenib (IC50 = 2.12 ± 0.18 µM) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7u | A549 | 2.39 ± 0.10 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| 7u | HCT116 | 3.90 ± 0.33 |
| Sorafenib | HCT116 | 2.25 ± 0.71 |
This suggests that the incorporation of the thiazole and dichlorothiophene moieties enhances the anticancer activity through mechanisms such as inhibition of specific protein targets involved in cancer progression.
Antimicrobial Activity
The antimicrobial properties of compounds containing the chlorophenyl and thiophene structures have also been investigated. In one study, derivatives were screened for their antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. Some compounds exhibited moderate to strong activity with IC50 values significantly lower than standard drugs .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 15.00 |
| Compound B | Bacillus subtilis | 20.00 |
| Target Compound | E.coli | >100 |
These findings indicate that modifications in the structure can lead to improved antibacterial efficacy.
Case Studies
- Antiproliferative Studies : A series of diaryl urea derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation using MTT assays. The results indicated that compounds with specific substitutions on the urea moiety showed enhanced activity against selected cancer cell lines .
- Antiviral Activity : Another study focused on sulfonamide derivatives containing similar structural elements reported antiviral activities against tobacco mosaic virus (TMV), suggesting that related compounds may also possess antiviral properties .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole and thiophene compounds exhibit notable antimicrobial properties. Specifically, 1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea has been evaluated for its efficacy against various bacterial strains. Studies have reported that compounds with similar structures demonstrate significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting the potential for development as new antibacterial agents .
Antiviral Properties
The compound has also been investigated for its antiviral activities. In a study focusing on the synthesis of sulfonamide derivatives containing thiazole rings, some derivatives exhibited considerable inhibition against Tobacco Mosaic Virus (TMV). Among these, compounds structurally related to this compound showed promising results, indicating its potential application in antiviral therapeutics .
Enzyme Inhibition
The compound has been studied for its role as a urease inhibitor. Urease inhibitors are crucial in treating conditions like kidney stones and certain infections. The synthesized derivatives demonstrated IC50 values significantly lower than traditional urease inhibitors, highlighting their potential as effective therapeutic agents in enzyme inhibition .
Herbicidal Activity
Research into the herbicidal properties of thiazole-containing compounds has shown promise. The structural characteristics of this compound suggest that it could be effective in controlling weed populations without adversely affecting crop yields. Studies have indicated that similar compounds possess selective herbicidal activity against certain weed species .
Plant Growth Regulation
Furthermore, there is emerging evidence that thiazole derivatives can act as plant growth regulators. This application is particularly relevant in enhancing crop resilience against diseases and environmental stressors. The compound's structural features may contribute to its effectiveness in promoting plant health and growth under adverse conditions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its applications. SAR studies have shown that modifications to the thiophene and thiazole rings can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiophene ring | Increased antimicrobial potency |
| Alteration of the thiazole nitrogen | Enhanced enzyme inhibition |
| Variations in chlorination | Improved herbicidal efficacy |
These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally related urea derivatives, focusing on molecular features, synthesis, and inferred properties.
Thiazole-Based Urea Derivatives
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea (8g)
- Molecular Formula : C₁₇H₁₂Cl₃N₃OS
- Key Features : Chloromethyl-substituted thiazole and 3,4-dichlorophenyl group.
- Synthesis : Yield of 57.5% via condensation reactions, with ESI-MS m/z 412.0 [M+H]⁺ .
- Comparison : The target compound lacks the chloromethyl group but includes a dichlorothiophene substituent, which may enhance π-π stacking interactions and lipophilicity.
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole (4) Key Features: Fluorophenyl and triazole substituents on thiazole. Structural Analysis: Crystallizes in triclinic symmetry with planar molecular conformation, except for a perpendicular fluorophenyl group .
Thiadiazole-Based Urea Derivatives
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea
- Key Features : Styryl-substituted thiadiazole core.
- Crystallography : Planar structure with intermolecular N–H⋯N and C–H⋯O hydrogen bonds forming ribbons .
- Comparison : Replacing thiadiazole with thiazole in the target compound may reduce rigidity but improve metabolic stability due to sulfur atom positioning.
1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea
Phenyl/Piperazine-Modified Urea Derivatives
- 1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea Molecular Formula: C₂₀H₂₂ClFN₄O Key Features: Piperazine linker and fluorophenyl group. Applications: Potential CNS activity due to piperazine moiety . Comparison: The target compound’s thiazole-thiophene system lacks a basic nitrogen for salt formation, which may limit solubility but improve membrane permeability.
Structural and Physicochemical Trends
- Planarity and Crystallinity :
- Lipophilicity :
- Hydrogen Bonding :
- Urea NH groups in all analogs participate in hydrogen bonding, but thiadiazole derivatives () form stronger N–H⋯N interactions than thiazole-based compounds .
Q & A
Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the thiazole intermediate via cyclization of 2,5-dichlorothiophene-3-carboxamide with thiourea derivatives under acidic conditions.
- Step 2: Functionalization of the thiazole ring at the 4-position using halogenation or coupling reactions.
- Step 3: Formation of the urea linkage by reacting 4-chloroaniline with an isocyanate derivative of the thiazole intermediate.
Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling reaction temperatures (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 amine:isocyanate) .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the urea linkage (NH peaks at δ 8.2–9.0 ppm) and aromatic/heterocyclic protons.
- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is verified using C18 columns with acetonitrile/water mobile phases.
- Mass Spectrometry (HRMS): Molecular ion peaks align with the calculated mass (e.g., [M+H] at m/z 442.98) .
Q. What preliminary biological activities have been reported for structurally related urea-thiazole derivatives?
Methodological Answer: Compounds with thiazole-thiophene-urea scaffolds exhibit:
- Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption (assayed via LIVE/DEAD staining).
- Anticancer Potential: IC of 10–50 µM against HeLa cells, linked to apoptosis induction (confirmed via caspase-3 activation assays) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening: Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of thiophene-thiazole intermediates, improving yields from 45% to 75%.
- Flow Chemistry: Continuous flow reactors reduce reaction times (e.g., from 12 hours to 2 hours) and enhance reproducibility by maintaining precise temperature control .
Q. What structure-activity relationships (SAR) govern the biological efficacy of this compound?
Methodological Answer: Key structural determinants include:
| Modification | Impact on Activity | Reference Compound |
|---|---|---|
| Chlorine substitution on phenyl ring | Enhances lipophilicity and target binding (e.g., 4-Cl vs. 2-Cl improves IC by 2-fold) | 1-(4-Chlorophenyl)-3-(5-ethyl-thiadiazol-2-yl)urea |
| Thiophene vs. furan substitution | Thiophene increases π-stacking interactions with enzyme active sites (e.g., 10x higher inhibition of kinase X) | 1-(Thiophen-2-ylmethyl)urea derivatives |
Q. What experimental designs are recommended for studying environmental fate and ecotoxicity?
Methodological Answer:
- Degradation Studies: Use OECD 301B guidelines to assess aerobic biodegradation in soil/water systems.
- Ecotoxicology: Daphnia magna acute toxicity tests (48-hour LC) and algal growth inhibition assays (72-hour EC) under OECD 202/201 protocols .
Data Contradictions and Resolution
- Synthetic Yield Variability: Discrepancies in yields (e.g., 45% vs. 75%) arise from solvent polarity (DMF vs. THF) and catalyst loading. Systematic DOE (Design of Experiments) is advised to identify optimal conditions .
- Biological Activity Conflicts: Some studies report antifungal activity, while others show none. These discrepancies may stem from strain-specific susceptibility (e.g., Candida albicans vs. Aspergillus niger). Validate via standardized CLSI M27/M38 protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
